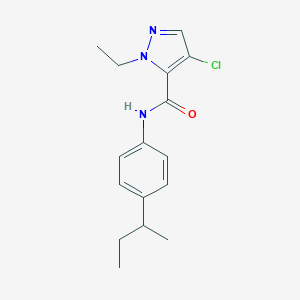![molecular formula C18H19NO3 B213830 N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is a member of the benzodioxole family of compounds. The purpose of
作用机制
MDBD is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of the receptor's activity, which can have effects on mood, cognition, and perception. MDBD also acts as a reuptake inhibitor of dopamine, which means that it blocks the transporter that is responsible for removing dopamine from the synaptic cleft. This results in an increase in dopamine levels, which can have effects on reward and motivation.
Biochemical and Physiological Effects:
MDBD has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. This compound has been shown to increase serotonin and dopamine levels in the brain, which can have effects on mood, cognition, and perception. MDBD has also been found to modulate the activity of the serotonin 5-HT2A receptor, which can affect the regulation of mood and perception.
实验室实验的优点和局限性
MDBD has a number of advantages for use in lab experiments, including its high affinity for the serotonin 5-HT2A receptor and its ability to modulate receptor activity. However, there are also some limitations to the use of this compound, including its potential for off-target effects and its relatively short half-life.
未来方向
There are a number of future directions for research on MDBD, including the development of more selective compounds that target specific receptors or transporters. Additionally, further research is needed to fully understand the mechanism of action of MDBD and its effects on neurotransmitter systems. Finally, studies are needed to determine the potential therapeutic applications of MDBD in the treatment of mood disorders and other conditions that involve the central nervous system.
合成方法
MDBD can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole-5-amine to form the final product, MDBD.
科学研究应用
MDBD has been found to have potential applications in scientific research, particularly in the study of the central nervous system. This compound has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDBD has also been found to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation.
属性
产品名称 |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-11-4-5-12(2)15(8-11)13(3)19-18(20)14-6-7-16-17(9-14)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) |
InChI 键 |
XQSCOLJVXSZEDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)









![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)